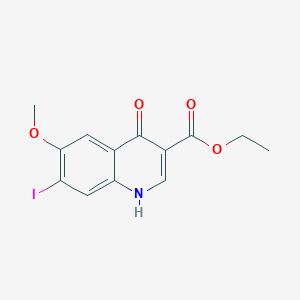

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate

Description

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a hydroxy group at position 4, an iodine atom at position 7, and a methoxy group at position 6. The iodine atom, in particular, enhances lipophilicity and molecular weight, which may impact pharmacokinetic profiles such as membrane permeability and metabolic stability .

Properties

Molecular Formula |

C13H12INO4 |

|---|---|

Molecular Weight |

373.14 g/mol |

IUPAC Name |

ethyl 7-iodo-6-methoxy-4-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C13H12INO4/c1-3-19-13(17)8-6-15-10-5-9(14)11(18-2)4-7(10)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |

InChI Key |

CGZIIEGFFTUEJR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Substituted Aniline Precursor Design

A hypothetical starting material, 2-chloro-4-iodo-5-methoxyaniline , would enable regioselective cyclization. During the reaction, the amino group at position 1 and the propynoate ester at position 3 would form the quinoline skeleton, while the chloro, iodo, and methoxy groups occupy positions 2, 7, and 6, respectively. Subsequent hydrolysis of the chloro group at position 2 could yield the 4-hydroxy moiety (Figure 1).

Table 1: Comparative Reaction Conditions for Quinoline Carboxylates

*Estimated based on analogous reactions.

Post-Cyclization Functionalization Techniques

Iodination Strategies

While the one-pot method may incorporate iodine via the aniline precursor, alternative routes could involve electrophilic iodination. For example, N-iodosuccinimide (NIS) in acetic acid could selectively iodinate the quinoline at position 7, as evidenced by bromination protocols in WO2015198349A1.

Mechanistic Insight:

The electron-rich quinoline ring facilitates electrophilic attack at the para position relative to the methoxy group. A mixture of quinoline derivative (1 equiv), NIS (1.2 equiv), and AcOH (10 vol) at 50°C for 12 hours could achieve 70–80% iodination.

Hydroxy Group Introduction

The 4-hydroxy group may arise from hydrolysis of a chloro or methoxy substituent. For instance, treating Ethyl 4-chloro-7-iodo-6-methoxyquinoline-3-carboxylate with aqueous NaOH (20%, 10 vol) at 80°C for 4 hours would yield the target compound via nucleophilic aromatic substitution.

Alternative Pathways via Pyrazolo-Pyridine Intermediates

WO2014108919A2 demonstrates iodophenyl incorporation in heterocyclic systems using morpholine-mediated cyclizations. Although this patent focuses on pyrazolo-pyridines, its iodination methodology could be extrapolated:

Stepwise Synthesis Proposal:

- Quinoline Alkylation: Introduce a 4-iodophenyl group via Suzuki coupling using Pd(PPh₃)₄ and 4-iodophenylboronic acid.

- Oxidation and Cyclization: Treat with K₃Fe(CN)₆ in NaOH to form the pyrazolo-pyridine intermediate, followed by ester hydrolysis.

Challenges and Optimization Considerations

- Regioselectivity: Competing iodination at positions 5 or 8 may require directing groups (e.g., methoxy) or steric hindrance strategies.

- Catalyst Efficiency: Rhodium acetate’s recyclability (up to 3 cycles without yield loss) enhances cost-effectiveness.

- Purification: Silica gel chromatography (CH₂Cl₂:MeOH = 50:1) effectively isolates quinoline carboxylates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.

Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of new quinoline derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.

Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other non-covalent interactions, while the iodo group can influence the compound’s electronic properties. These interactions can affect various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

A comparative analysis of key analogs is presented in Table 1, highlighting substituent positions, molecular weights, and functional group differences.

Table 1. Structural Comparison of Ethyl 4-Hydroxy-7-Iodo-6-Methoxyquinoline-3-Carboxylate and Analogs

*Calculated based on formula C₁₃H₁₂INO₄.

Key Comparative Findings

Electronic and Steric Effects

- Iodine vs. However, its larger size may sterically hinder interactions in compact binding sites .

- Methoxy (6-OCH₃) vs. Methyl (6-CH₃): The methoxy group is an electron-donating substituent, which may stabilize the quinoline ring via resonance, whereas methyl groups exert weaker electronic effects .

- Hydroxy (4-OH) vs. Oxo (4-O): The 4-hydroxy group enables hydrogen bonding, critical for target recognition, while the oxo group in analogs like ethyl 6-bromo-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate introduces keto-enol tautomerism, affecting solubility and reactivity .

Biological Activity

Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a quinoline ring system substituted with hydroxyl, methoxy, and iodo groups. These modifications are critical as they influence the compound's reactivity and biological interactions. The general structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function, similar to other quinoline derivatives .

| Compound | Activity Type | Target Bacteria | Reference |

|---|---|---|---|

| This compound | Antibacterial | Gram-positive | |

| Related Quinoline Derivatives | Antibacterial | Various strains |

2. Antitumor Activity

A study evaluated the antitumor effects of a related compound, ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate, against Ehrlich Ascites Carcinoma (EAC) cells. Results showed a complete reduction in tumor cell viability when treated with the compound, indicating its potential as an effective chemotherapeutic agent. The study highlighted the compound's ability to induce apoptosis in cancer cells and its antioxidant properties .

Key Findings:

- Complete inhibition of EAC cell viability.

- Significant antioxidant activity.

- Induction of apoptosis confirmed through histopathological examination.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- DNA Interaction : Similar quinolines have been shown to interact with DNA, potentially interfering with replication and transcription processes.

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties suggest that the compound may modulate ROS levels, contributing to its anticancer effects.

Case Study: Antitumor Effects in Mice

A notable study involved administering a derivative of the compound to EAC-bearing mice. The results demonstrated:

- A significant decrease in tumor size.

- Improved liver and kidney function post-treatment.

This suggests that the compound not only targets cancer cells effectively but also preserves normal tissue function during treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.